6-amino-3-(4-chlorophenyl)-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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Description
6-amino-3-(4-chlorophenyl)-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C25H23ClN4O3 and its molecular weight is 462.93. The purity is usually 95%.
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Biological Activity
6-amino-3-(4-chlorophenyl)-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a pyrano-pyrazole core with various substituents that may influence its biological activity. The presence of the chlorophenyl and cyclopentyloxy groups is particularly noteworthy as they may enhance the compound's interaction with biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar pyrano-pyrazole derivatives. For instance, compounds with analogous structures have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzyme systems, leading to cell death.
Anti-inflammatory Properties
Research has indicated that pyrano-pyrazole derivatives possess anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of pyrano-pyrazole derivatives has been documented in various studies. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase and urease .
- Receptor Interaction : The ability to bind to specific receptors can modulate various signaling pathways, contributing to its pharmacological effects.
- Oxidative Stress Modulation : Some derivatives exhibit antioxidant properties, reducing oxidative stress in cells, which is crucial for preventing cancer progression .
Case Studies
- Antibacterial Screening : A study conducted by Omar et al. (1996) evaluated a series of pyrano-pyrazole derivatives for antibacterial activity. The results indicated that certain structural modifications enhanced efficacy against multiple bacterial strains .
- Anti-inflammatory Effects : Research by Kumar et al. (2009) highlighted the anti-inflammatory potential of similar compounds through their ability to inhibit COX enzymes and reduce cytokine production in vitro .
- Anticancer Studies : Zhang et al. (2014) demonstrated that specific derivatives could effectively induce apoptosis in breast cancer cell lines by activating intrinsic apoptotic pathways .
Data Tables
Biological Activity | Mechanism | Reference |
---|---|---|
Antibacterial | Inhibition of bacterial enzymes | Omar et al., 1996 |
Anti-inflammatory | COX inhibition | Kumar et al., 2009 |
Anticancer | Induction of apoptosis | Zhang et al., 2014 |
Properties
IUPAC Name |
6-amino-3-(4-chlorophenyl)-4-(4-cyclopentyloxy-3-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O3/c1-31-20-12-15(8-11-19(20)32-17-4-2-3-5-17)21-18(13-27)24(28)33-25-22(21)23(29-30-25)14-6-9-16(26)10-7-14/h6-12,17,21H,2-5,28H2,1H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGQUJGEMGNHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Cl)N)C#N)OC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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